molecular formula C15H21ClN2O3 B2362480 4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid CAS No. 1026763-93-8

4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

Cat. No.: B2362480
CAS No.: 1026763-93-8
M. Wt: 312.79
InChI Key: HJFSZCBKENQMCF-UHFFFAOYSA-N
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Description

4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, an isopentylamino group, and a butanoic acid moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of aniline to form 3-chloroaniline.

    Coupling Reaction: The 3-chloroaniline is then coupled with an appropriate isopentylamine derivative under controlled conditions to form the intermediate compound.

    Oxidation and Carboxylation: The intermediate undergoes oxidation and subsequent carboxylation to introduce the butanoic acid moiety, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which 4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-Bromophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
  • 4-((3-Fluorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
  • 4-((3-Methylphenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid

Uniqueness

Compared to similar compounds, 4-((3-Chlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-(3-chloroanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3/c1-10(2)6-7-17-13(15(20)21)9-14(19)18-12-5-3-4-11(16)8-12/h3-5,8,10,13,17H,6-7,9H2,1-2H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFSZCBKENQMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(CC(=O)NC1=CC(=CC=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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